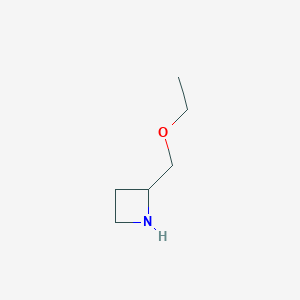
2-Cyclopropylethanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylethanamine oxalate is an organic compound with the molecular formula C7H13NO4 It is a derivative of 2-cyclopropylethanamine, combined with oxalic acid to form its oxalate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylethanamine oxalate typically involves the reaction of 2-cyclopropylethanamine with oxalic acid. The process can be carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction is generally performed in an aqueous or alcoholic medium, with the temperature maintained at a moderate level to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropylethanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents or other electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylethanamine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-cyclopropylethanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropylethanamine: The parent amine compound without the oxalate group.
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Cyclopropylmethanamine: Another related compound with a different carbon chain length.
Uniqueness: 2-Cyclopropylethanamine oxalate is unique due to its combination of the cyclopropyl group and the oxalate salt. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-cyclopropylethanamine;oxalic acid |
InChI |
InChI=1S/C5H11N.C2H2O4/c6-4-3-5-1-2-5;3-1(4)2(5)6/h5H,1-4,6H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FGMQBULPQQKPMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)








![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)


